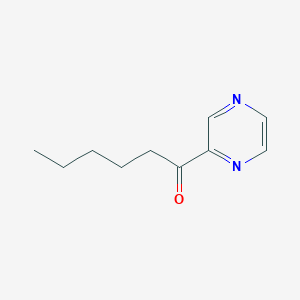

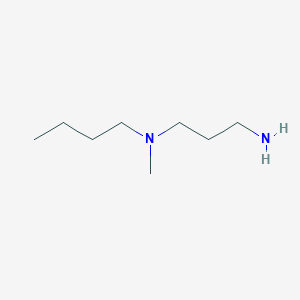

N-(3-aminopropyl)-N-butyl-N-methylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(3-aminopropyl)-N-butyl-N-methylamine involves complex chemical reactions, often requiring specific catalysts or conditions to achieve the desired product. For instance, Maji et al. (2000) synthesized related triamine complexes of nickel(II) selenocyanate, showcasing the intricate processes involved in synthesizing compounds with similar structures. The synthesis procedure involves the coordination of nickel(II) centers in a distorted octahedral fashion, indicating the complexity of reactions needed to synthesize such amines (Maji et al., 2000). Laval et al. (2002) developed a template synthesis for assembling polyamines via amino acids, using cobalt(III) in a biomimetic manner, which could be analogous to methods for synthesizing N-(3-aminopropyl)-N-butyl-N-methylamine (Laval et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-aminopropyl)-N-butyl-N-methylamine reveals complex arrangements and bonding patterns. For example, the study by Codina et al. (1999) on palladium(II) and platinum(II) polyamine complexes provides insights into the coordination chemistry and molecular structure of related amines. These complexes exhibit specific geometric arrangements that could be reflective of the structural aspects of N-(3-aminopropyl)-N-butyl-N-methylamine (Codina et al., 1999).

Chemical Reactions and Properties

The chemical reactions involving N-(3-aminopropyl)-N-butyl-N-methylamine and its properties can be complex, involving various reactants and conditions. The study by Ellman et al. (2002) on N-tert-butanesulfinyl imines illustrates the versatility of similar compounds in asymmetric synthesis, indicating the potential reactivity of N-(3-aminopropyl)-N-butyl-N-methylamine in various chemical contexts (Ellman et al., 2002).

Physical Properties Analysis

The physical properties of N-(3-aminopropyl)-N-butyl-N-methylamine, such as solubility, boiling point, and melting point, are crucial for understanding its behavior in different environments. Although specific data on N-(3-aminopropyl)-N-butyl-N-methylamine were not directly available, studies on related compounds provide valuable insights. For instance, the research by Denton et al. (2007) on the preparation of N-alkylbis(3-aminopropyl)amines offers data on physical properties that can be analogous to those of N-(3-aminopropyl)-N-butyl-N-methylamine, such as solubility and reactivity under various conditions (Denton et al., 2007).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other compounds, is essential for comprehensively characterizing N-(3-aminopropyl)-N-butyl-N-methylamine. Wolfe et al. (1970) examined the reactions of amines with N-substituted phthalimides, providing a basis for understanding the chemical behavior of similar amines (Wolfe et al., 1970).

科学的研究の応用

Synthesis and Characterization in Coordination Chemistry

N-(3-aminopropyl)-N-butyl-N-methylamine and its derivatives have been extensively studied for their roles in the synthesis and characterization of various macrocyclic and coordination compounds. For instance, the reaction between 2,6-bis(2-formylphenoxymethyl)pyridine and derivatives of N-(3-aminopropyl)-N-butyl-N-methylamine has led to the synthesis of a new family of oxa-aza macrocyclic ligands, opening a wide range of coordination possibilities with Y(III), Ln(III), Zn(II), and Cd(II) cations (Lodeiro et al., 2004). Similarly, the synthesis, crystal structure, and fluorescence properties of Zn(II) complexes with these ligands have been characterized, showing significant fluorescence intensity and forming 1D chain structures by π-π stacking (Xi, 2008).

Catalytic Applications in Organic Reactions

The amine-functionalized compounds, including N-(3-aminopropyl)-N-butyl-N-methylamine, have been used to enhance catalyst lifetime in organic reactions like transesterification. Studies have shown that the presence of these amine compounds affects the basicity and basic strength of the catalyst, significantly influencing the catalytic activity and the yield of the reaction products (Samerjit et al., 2016).

Application in Polymer Science

In polymer science, N-(3-aminopropyl)-N-butyl-N-methylamine derivatives are utilized as monomers for condensation polymerization, particularly in generating poly(4-alkyl-4-azaheptamethylene aldaramides). An improved process involving bisconjugate addition followed by catalytic hydrogenation has been reported, which yields the target triamines in nearly quantitative yield and high purity (Denton et al., 2007).

Biochemical Insights and Metabolic Pathways

The biochemical significance of N-(3-aminopropyl)-N-butyl-N-methylamine and related compounds is also noteworthy. For instance, studies have highlighted the role of similar compounds in the synthesis of S-adenosylmethionine (SAM), a critical biological molecule involved in transferring methylene, amino, ribosyl, and aminopropyl groups in various metabolic reactions (Fontecave et al., 2004).

特性

IUPAC Name |

N'-butyl-N'-methylpropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-3-4-7-10(2)8-5-6-9/h3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIBZJBVQYLKTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427958 |

Source

|

| Record name | N-(3-aminopropyl)-N-butyl-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-N-butyl-N-methylamine | |

CAS RN |

13595-43-2 |

Source

|

| Record name | N-(3-aminopropyl)-N-butyl-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B87372.png)

![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)